3-(2-Phenylpiperazin-1-YL)propanoic acid
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Overview
Description
3-(2-Phenylpiperazin-1-YL)propanoic acid is an organic compound with the molecular formula C13H18N2O2 It is a derivative of piperazine, a heterocyclic amine, and contains a phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylpiperazin-1-YL)propanoic acid typically involves the reaction of 2-phenylpiperazine with a suitable propanoic acid derivative. One common method is the reaction of 2-phenylpiperazine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or piperazine derivatives.
Scientific Research Applications
3-(2-Phenylpiperazin-1-YL)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Phenylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in metabolic pathways. For example, it may bind to serotonin or dopamine receptors, modulating their activity and influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpiperazine: A precursor to 3-(2-Phenylpiperazin-1-YL)propanoic acid, used in similar applications.
3-(2-Methylpiperazin-1-YL)propanoic acid: A structurally similar compound with a methyl group instead of a phenyl group.
3-(2-Benzylpiperazin-1-YL)propanoic acid: Contains a benzyl group, offering different chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of the phenyl group and piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(2-phenylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)6-8-15-9-7-14-10-12(15)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,16,17) |
InChI Key |
IMYDAEPCAFHCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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